molecular formula C24H15NO B12823057 12-Phenyl-12H-benzofuro[3,2-a]carbazole

12-Phenyl-12H-benzofuro[3,2-a]carbazole

Cat. No.: B12823057
M. Wt: 333.4 g/mol
InChI Key: PPDOKBSTLYZLRF-UHFFFAOYSA-N
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Description

12-Phenyl-12H-benzofuro[3,2-a]carbazole (CAS 1849662-54-9) is an advanced organic electronic material with a molecular formula of C 24 H 15 NO and a molecular weight of 333.38 g/mol. This compound is a key structural motif in the development of high-performance host materials for phosphorescent organic light-emitting diodes (OLEDs). Research demonstrates that the benzofurocarbazole core, when functionalized, serves as an excellent electron-donating component in bipolar host systems. When coupled with an electron-accepting moiety like dibenzothiophene dioxide, the resulting molecular architecture facilitates broad charge recombination zones and well-balanced holes and electrons within the emission layer . Its primary research value lies in enabling high-efficiency OLED devices. In published studies, analogous host materials have achieved exceptional current efficiency of 41.07 cd/A and a high external quantum efficiency (EQE) of 16.50% in yellow phosphorescent OLEDs, significantly outperforming common reference materials like CBP . The compound's rigid, polycyclic structure contributes to high thermal stability, with decomposition temperatures (T d ) observed in related structures around 371°C, which is critical for the morphological stability and longevity of OLED devices . Researchers utilize this material for exploring next-generation display and lighting technologies, particularly in the host-dopant system for red and yellow emitters. Its properties are also relevant for applications in other organic electronic domains, including the development of novel fluorescent probes and sensors . This product is intended for research purposes only and is not approved for use in humans, clinical diagnosis, or any form of personal use.

Properties

Molecular Formula

C24H15NO

Molecular Weight

333.4 g/mol

IUPAC Name

12-phenyl-[1]benzofuro[3,2-a]carbazole

InChI

InChI=1S/C24H15NO/c1-2-8-16(9-3-1)25-20-12-6-4-10-17(20)18-14-15-22-23(24(18)25)19-11-5-7-13-21(19)26-22/h1-15H

InChI Key

PPDOKBSTLYZLRF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C3=CC=CC=C3C4=C2C5=C(C=C4)OC6=CC=CC=C65

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 12-Phenyl-12H-benzofuro[3,2-a]carbazole typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction might start with the formation of an intermediate through a palladium-catalyzed coupling reaction, followed by cyclization to form the benzofurocarbazole core. The phenyl group is then introduced through further substitution reactions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions: 12-Phenyl-12H-benzofuro[3,2-a]carbazole can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like halogens (chlorine, bromine) or organometallic compounds under specific conditions.

Major Products: The major products formed depend on the type of reaction. For example, oxidation might yield ketones or alcohols, while substitution could introduce various functional groups like halides or alkyl groups.

Scientific Research Applications

Chemistry: In chemistry, 12-Phenyl-12H-benzofuro[3,2-a]carbazole is used as a building block for synthesizing more complex molecules. Its unique structure makes it valuable in the development of new organic materials.

Biology: In biological research, this compound can be used as a probe to study various biochemical pathways. Its interactions with biological molecules can provide insights into cellular processes.

Medicine: Potential applications in medicine include its use as a precursor for drug development. Its structural properties might be harnessed to design new therapeutic agents.

Industry: In the industrial sector, 12-Phenyl-12H-benzofuro[3,2-a]carbazole can be used in the production of advanced materials, such as organic semiconductors or light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 12-Phenyl-12H-benzofuro[3,2-a]carbazole involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to its observed effects. For instance, in biological systems, it might interact with enzymes or receptors, altering their activity and influencing cellular functions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features

Carbazole derivatives are classified by their fused heterocyclic rings. Below is a structural comparison of 12-phenyl-12H-benzofuro[3,2-a]carbazole with key analogs:

Compound Fused Ring System Substituents Key Structural Differences
12-Phenyl-12H-benzofuro[3,2-a]carbazole Benzofuran + carbazole 12-phenyl Benzofuran imparts oxygen heteroatom and planar rigidity.
Pyrano[3,2-a]carbazoles (e.g., girinimbine) Pyran + carbazole Variable terpenoid chains Pyran ring introduces oxygen and flexibility for biological interactions .
Indolo[3,2-a]carbazoles (e.g., 5,12-dihydroindolo derivatives) Indole + carbazole Alkyl/aryl at N12 Indole’s nitrogen enhances hydrogen-bonding capacity and solubility .
Thieno[3,2-a]carbazoles (e.g., benzo[4,5]thieno derivatives) Thiophene + carbazole Pyridyl/methoxy groups Thiophene increases electron density and optoelectronic tunability .

Physicochemical and Functional Properties

Property 12-Phenyl-12H-benzofuro[3,2-a]carbazole Pyrano[3,2-a]carbazoles Indolo[3,2-a]carbazoles Thieno[3,2-a]carbazoles
Solubility Likely low (hydrophobic phenyl group) Moderate (terpenoid chains enhance lipid solubility) High (water-soluble derivatives via oxime esters) Low (aromatic thiophene reduces polarity)
Electronic Properties Extended conjugation (benzofuran) for OLED potential Moderate π-conjugation; used in alkaloid studies Tunable for photoinitiators (absorbance 300–400 nm) High charge mobility (thiophene’s electron-rich nature)
Biological Activity Not reported Anticancer, antimicrobial (e.g., murrayamines) Limited; focus on materials science Limited; optoelectronic applications

Key Research Findings

  • Synthetic Flexibility: Palladium catalysis is a cornerstone for constructing carbazole cores, but annulation strategies vary significantly. For example, pyrano[3,2-a]carbazoles require terpenoid-derived building blocks , while indolo[3,2-a]carbazoles utilize Friedel-Crafts modifications .
  • Structure-Property Relationships : The 12-phenyl group in benzofurocarbazole likely reduces solubility but enhances thermal stability compared to dihydroindolo derivatives .
  • Divergent Applications: Biological activity dominates pyrano-carbazole research, whereas indolo/thieno analogs are prioritized for optoelectronics .

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